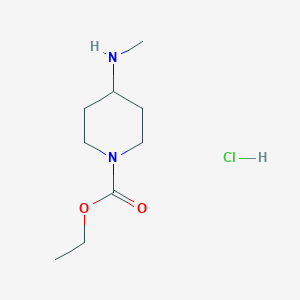

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of ethyl 4-piperidinecarboxylate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Applications De Recherche Scientifique

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride exhibits various biological activities, making it a candidate for therapeutic applications.

Antiviral Activity

Recent studies have indicated that this compound possesses antiviral properties. In a model evaluating its efficacy against influenza viruses, it demonstrated significant reductions in viral loads, suggesting its potential as an antiviral agent .

Anticancer Properties

This compound has also been investigated for its cytotoxic effects on cancer cell lines. For example, it showed significant growth inhibition in MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values ranged from 0.87 to 12.91 μM, indicating its potency compared to traditional chemotherapeutics like 5-Fluorouracil .

Case Study 1: Antiviral Efficacy

In a controlled study involving mice infected with influenza, the administration of this compound resulted in over a 2-log reduction in viral load following oral administration. This finding underscores the compound's potential as an antiviral therapeutic .

Case Study 2: Cancer Cell Line Testing

A comparative analysis involving multiple compounds revealed that this compound had superior selectivity against cancer cells compared to traditional treatments. The compound induced apoptosis and increased levels of caspase activity, suggesting a mechanism involving programmed cell death pathways .

Data Tables

The following tables summarize key findings related to the compound's synthesis and biological activity.

Table 1: Synthesis Conditions and Yields

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| Ethyl 4-aminopiperidinecarboxylate + Chloro Compound | Dimethylacetamide, 155°C, 68h | 45% |

| Ethyl 4-aminopiperidinecarboxylate + Phenol | Sealed vessel, 82°C, 20h + additional heating | Not specified |

| Activity Type | Model/Cell Line | IC50 (μM) |

|---|---|---|

| Antiviral | Influenza-infected mice | >2-log reduction |

| Anticancer | MCF-7 Breast Cancer Cells | 0.87 - 12.91 |

| Anticancer | MDA-MB-231 Breast Cancer Cells | Not specified |

Mécanisme D'action

The mechanism of action of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:

Ethyl 4-amino-1-piperidinecarboxylate: This compound lacks the methylamino group, which can affect its reactivity and applications.

Ethyl 4-(methylamino)piperidine-1-carboxylate: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

Activité Biologique

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride, a compound with the chemical formula C9H19ClN2O2, has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its piperidine backbone, which is a common motif in many bioactive compounds. The presence of the ethyl and methylamino groups contributes to its unique pharmacological properties. The compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with carboxylic acid derivatives under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. It can function as both an inhibitor and an activator , depending on the biological context:

- Inhibition : The compound may inhibit certain enzyme activities, which could lead to therapeutic effects in conditions where these enzymes are overactive.

- Activation : Conversely, it can activate pathways that promote beneficial cellular responses.

The exact pathways involved depend on the specific application and biological system being studied .

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

- Neuropharmacology : It has been investigated for its potential effects on neurotransmitter systems, particularly in relation to anxiety and depression .

- Cancer Research : The compound's ability to modulate signaling pathways involved in cell proliferation and survival positions it as a candidate for cancer therapy .

- Enzyme Inhibition : It has been noted for its role in inhibiting specific kinases that are implicated in various diseases .

Study 1: Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress-induced damage. The findings suggest that this compound may have therapeutic potential in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar piperidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-amino-1-piperidinecarboxylate | Amino group at position 4 | Moderate enzyme inhibition |

| Ethyl 1-methylpiperidine-4-carboxylate | Methyl substitution at position 1 | Antidepressant properties |

| Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl group enhances solubility | Enhanced neuroprotective effects |

This table illustrates how variations in substituents can significantly alter the pharmacological profiles of piperidine derivatives.

Propriétés

IUPAC Name |

ethyl 4-(methylamino)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)11-6-4-8(10-2)5-7-11;/h8,10H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDLDXHPSPHVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.